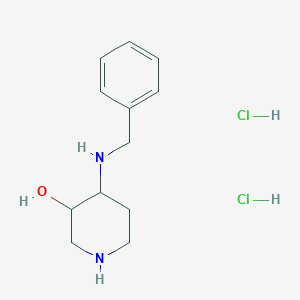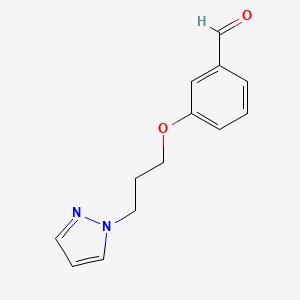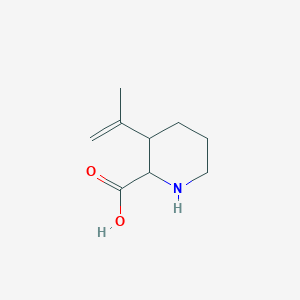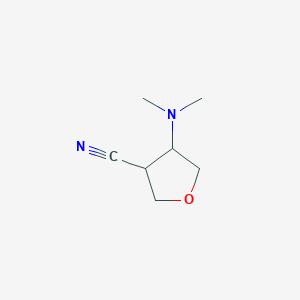
rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4R)-4-(benzylamino)pipéridin-3-ol dihydrochlorure, trans est un composé chimique doté d'applications significatives dans divers domaines, notamment la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un cycle pipéridine substitué par un groupe benzylamino et un groupe hydroxyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de rac-(3R,4R)-4-(benzylamino)pipéridin-3-ol dihydrochlorure, trans implique généralement les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine est synthétisé par une série de réactions, notamment la cyclisation et la réduction.
Introduction du groupe benzylamino : Le groupe benzylamino est introduit par des réactions de substitution nucléophile.
Addition du groupe hydroxyle : Le groupe hydroxyle est ajouté par des réactions d'oxydation.
Méthodes de production industrielle
La production industrielle de ce composé implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées afin d'assurer un rendement et une pureté élevés. Le procédé peut inclure :
Hydrogénation catalytique : Pour réduire les intermédiaires et former le cycle pipéridine souhaité.
Étapes de purification : Y compris la cristallisation et la recristallisation pour obtenir le sel de dihydrochlorure.
Analyse Des Réactions Chimiques
Types de réactions
rac-(3R,4R)-4-(benzylamino)pipéridin-3-ol dihydrochlorure, trans subit diverses réactions chimiques, notamment :
Oxydation : Conversion du groupe hydroxyle en groupe carbonyle.
Réduction : Réduction du groupe carbonyle en groupe hydroxyle.
Substitution : Réactions de substitution nucléophile impliquant le groupe benzylamino.
Réactifs et conditions courants
Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Y compris le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Solvants : Les solvants courants comprennent l'éthanol, le méthanol et le dichlorométhane.
Principaux produits
Les principaux produits formés par ces réactions comprennent divers dérivés du composé d'origine, tels que :
Dérivés oxydés : Où le groupe hydroxyle est converti en groupe carbonyle.
Dérivés réduits : Où le groupe carbonyle est réduit en groupe hydroxyle.
Applications De Recherche Scientifique
rac-(3R,4R)-4-(benzylamino)pipéridin-3-ol dihydrochlorure, trans a de nombreuses applications en recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Employé dans des études portant sur la liaison aux récepteurs et l'inhibition enzymatique.
Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés analgésiques et anti-inflammatoires.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action de rac-(3R,4R)-4-(benzylamino)pipéridin-3-ol dihydrochlorure, trans implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs et les enzymes. Le composé peut :
Se lier aux récepteurs : Modulant leur activité et conduisant à des effets physiologiques.
Inhiber les enzymes : Empêchant la catalyse de réactions biochimiques spécifiques.
Mécanisme D'action
The mechanism of action of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may:
Bind to Receptors: Modulating their activity and leading to physiological effects.
Inhibit Enzymes: Preventing the catalysis of specific biochemical reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
rac-(3R,4R)-4-(benzylamino)pipéridin-3-ol : Sans le sel de dihydrochlorure.
rac-(3R,4R)-4-(benzylamino)pipéridin-3-one : Où le groupe hydroxyle est remplacé par un groupe carbonyle.
Unicité
rac-(3R,4R)-4-(benzylamino)pipéridin-3-ol dihydrochlorure, trans est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa forme de sel de dihydrochlorure, qui peut améliorer sa solubilité et sa stabilité dans diverses applications.
Propriétés
Formule moléculaire |
C12H20Cl2N2O |
|---|---|
Poids moléculaire |
279.20 g/mol |
Nom IUPAC |
4-(benzylamino)piperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H |
Clé InChI |
YFTXTUOIDQWSDM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate](/img/structure/B12308721.png)
![rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, trifluoroacetic acid, cis](/img/structure/B12308723.png)
![(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester](/img/structure/B12308731.png)
![4-Chlorothieno[2,3-d]pyridazine](/img/structure/B12308742.png)


acetic acid](/img/structure/B12308758.png)


![1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea](/img/structure/B12308777.png)



